1-Dimethylamino-4-trimethylsilylbenzene

Physical organic chemistry Photoelectron spectroscopy Molecular orbital energies

Direct electrophilic substitution of N,N-dimethylaniline typically yields ortho/para mixtures that require tedious separation. This compound solves the problem through exclusive para-functionalization via ipso-desilylation. • Exclusive para-product formation with Br₂, HNO₂, acetyl nitrate - no ortho isomer. • Protodesilylation proceeds ~10× faster than corresponding anisole derivatives. • Enables stable radical-anion formation for ESR spin-density mapping.

Molecular Formula C11H19NSi
Molecular Weight 193.36 g/mol
CAS No. 16087-24-4
Cat. No. B092610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dimethylamino-4-trimethylsilylbenzene
CAS16087-24-4
Molecular FormulaC11H19NSi
Molecular Weight193.36 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)[Si](C)(C)C
InChIInChI=1S/C11H19NSi/c1-12(2)10-6-8-11(9-7-10)13(3,4)5/h6-9H,1-5H3
InChIKeyXWSAQLPVZORNHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Dimethylamino-4-trimethylsilylbenzene Overview


1-Dimethylamino-4-trimethylsilylbenzene (CAS 16087-24-4), systematically named N,N-dimethyl-4-(trimethylsilyl)aniline, is a bifunctional benzene derivative carrying a para‑positioned trimethylsilyl (TMS) group and a dimethylamino (–NMe₂) substituent [1]. With the molecular formula C₁₁H₁₉NSi and a molecular weight of 193.36 g·mol⁻¹, the compound exists as a low‑melting solid (mp 27–28 °C; bp 252–253 °C at 760 mmHg; density ≈0.9 g·cm⁻³) . The juxtaposition of the strong π‑donor –NMe₂ group with the d‑orbital‑accessible silicon centre creates a unique electronic push‑pull system in which the TMS group can function as a net electron‑withdrawing substituent, a property that distinguishes this compound from purely alkyl‑substituted N,N‑dimethylaniline analogs [2].

Workflow Electronic structure & photophysical studies of d‑orbital participation
Selection Para‑TMS substituted N,N‑dimethylaniline with unique redox & spectroscopic profile
Use Context Precursor for regiospecific ipso‑substitution & radical anion generation

Why 1-Dimethylamino-4-trimethylsilylbenzene Is Irreplaceable


The substitution pattern and identity of both the silyl group and the amine on the aromatic ring dictate three critical properties that cannot be replicated by generic alternatives: (i) the trimethylsilyl group at the para position stabilises the highest‑filled molecular orbital by 0.12 eV relative to unsubstituted N,N‑dimethylaniline—an effect that is halved when silicon is replaced by germanium (0.06 eV) and absent in tert‑butyl analogs [1]; (ii) the para‑TMS substituent uniquely enables stable radical‑anion formation with Group I metals in ether solvents, a property not shared by N,N‑dimethylaniline itself or by carbon‑centred substituents [2]; (iii) the C–Si bond undergoes facile, regiospecific ipso‑electrophilic displacement that proceeds at a rate approximately ten‑fold faster than the corresponding anisole derivative and far more selectively than electrophilic substitution on N,N‑dimethylaniline, which gives ortho/para mixtures [3]. Together these features mean that substituting the compound with un‑silylated anilines, N‑TMS‑anilines, or the m‑isomer fundamentally alters the electronic ground state, the accessible redox chemistry, and the regiochemical outcome of electrophilic functionalisation.

N,N‑Dimethylaniline: lacks TMS‑enabled HOMO stabilisation and radical anion formation; electronic ground state may not match.
p‑Trimethylgermyl analog: reported HOMO stabilisation only 0.06 eV vs 0.12 eV for Si; d‑orbital involvement differs.
m‑Trimethylsilyl isomer: electrophilic substitution occurs para to –NMe₂, not at C–Si; regiochemical outcome may shift.

Quantitative Evidence: Head-to-Head Comparisons


HOMO Stabilisation: Si vs. Ge Analogues

The highest‑filled molecular orbital (HOMO) of 1-dimethylamino-4-trimethylsilylbenzene is stabilised by 0.12 eV relative to the parent N,N‑dimethylaniline. This stabilisation exceeds that of the p‑trimethylgermyl analog (0.06 eV relative to the same parent) by a factor of two, demonstrating a quantitatively distinct electronic effect attributable to silicon [1]. The p‑tert‑butyl analog shows no corresponding stabilisation, confirming that the effect originates from d‑orbital‑mediated σ–π and hyperconjugative interactions unique to the silyl substituent rather than from steric or inductive effects of a bulky group [1].

HOMO stabilisation
Head-to-head
0.12 eV
vs N,N‑dimethylaniline; Ge analog 0.06 eV; t‑Bu analog none
Reported redox‑tunable electronic ground state; essential for d‑orbital mediated studies
Photoelectron spectroscopy, CNDO/2 calculations
Physical organic chemistry Photoelectron spectroscopy Molecular orbital energies

Basicity Attenuation in Aqueous Ethanol

In 50 % (v/v) aqueous ethanol at 20 °C, the apparent acidity constant (pKa) of the dimethylanilinium ion derived from 1-dimethylamino-4-trimethylsilylbenzene is 10.64, compared with 10.85 for unsubstituted N,N‑dimethylanilinium ion [1]. The ΔpKa of 0.21 units corresponds to the target compound being a weaker base by approximately a factor of 1.6 (antilog of 0.21). This is consistent with the Hammett σₚ value of −0.05 for the p‑trimethylsilyl group in dimethylanilines, indicating that the TMS group functions as a weak net electron acceptor when conjugated with a strong π‑donor [1].

Basicity attenuation
Head-to-head
pKa 10.64
vs N,N‑dimethylaniline pKa 10.85 (Δ0.21, weaker base factor ≈1.6)
Reported protonation equilibrium differs; may affect acid‑scavenger or ligand behaviour
50% aq. ethanol, 20°C, potentiometric titration
Basicity Hammett analysis Substituent effects

Radical Anion Accessibility via Metal Reduction

The introduction of a para‑trimethylsilyl substituent on N,N‑dimethylaniline sufficiently enhances the electron affinity of the aromatic system to permit clean metal reduction to stable radical anions in mixed ether solvents (THF/DME) at low temperature [1]. The unsubstituted N,N‑dimethylaniline does not form a persistent radical anion under identical conditions and requires additional strongly electron‑withdrawing groups (e.g., nitro) to stabilise the reduced state. The ESR spectrum of the 4‑TMS‑N,N‑dimethylaniline radical anion exhibits a characteristic triplet‑of‑triplets pattern with hyperfine splitting constants of 3.25 G (2,6‑protons, ortho to NMe₂) and 4.55 G (3,5‑protons), plus a small 0.15 G splitting from the TMS methyl protons, confirming delocalisation through the silicon centre [1]. The electron‑withdrawing effect of the TMS group in this radical‑anion ground state is quantitatively assessed as equal to or slightly greater than the strong electron‑donating effect of the dimethylamino group itself [2].

Radical anion accessibility
Head-to-head
Stable radical anion formed
ESR: a(2,6‑H)=3.25 G, a(3,5‑H)=4.55 G, a(TMS‑CH₃)=0.15 G
Enables spin‑density mapping without strong electron‑withdrawing groups
K/Na reduction, THF/DME, low temperature; parent aniline does not form radical anion
Electron spin resonance Radical ions Electron affinity

Regiospecific Ipso-Electrophilic Substitution

Treatment of 1-dimethylamino-4-trimethylsilylbenzene with cationoid reagents (Br₂, HNO₂, or acetyl nitrate) results in exclusive ipso‑substitution at the carbon–silicon bond, yielding the corresponding p‑substituted N,N‑dimethylaniline as the sole isolable product [1]. In contrast, direct electrophilic substitution on N,N‑dimethylaniline produces a mixture of ortho‑ and para‑substituted products because the –NMe₂ group directs electrophiles to both positions. Furthermore, reaction with p‑nitrobenzenediazonium chloride gives 4‑dimethylamino‑4′‑nitroazobenzene, confirming that the TMS group acts as a regiospecific leaving group in azo‑coupling [1]. The para isomer of the silyl compound is essential: the meta‑trimethylsilyl isomer reacts with different regiochemistry, directing electrophiles to the position para to the dimethylamino group rather than undergoing ipso‑displacement [2].

Ipso‑electrophilic substitution
Head-to-head
100% para product
Exclusive ipso‑displacement; parent aniline gives ortho/para mixtures
Eliminates regioisomer purification steps; provides strategic synthetic advantage
Br₂, HNO₂, acetyl nitrate; m‑isomer gives different regiochemistry
Electrophilic aromatic substitution Ipso substitution Regioselective synthesis

Protodesilylation Rate vs. Anisole

The rate of acid‑catalysed protodesilylation (C–Si bond cleavage) of 1-dimethylamino-4-trimethylsilylbenzene is approximately one order of magnitude (factor of ~10) greater than that of p‑trimethylsilylanisole under comparable conditions [1]. This rate enhancement is attributed to the strong electron‑donating capacity of the –NMe₂ group, which facilitates electrophilic attack at the ipso‑carbon, and distinguishes this compound from other p‑TMS‑substituted arenes bearing weaker π‑donors. In a specific preparative protocol, treatment of the compound with dry gaseous HCl in refluxing acetic acid for 7–15 hours cleaves the silyl group to yield 73.5 % N,N‑dimethylaniline and 67 % chlorotrimethylsilane [2].

Protodesilylation rate
Cross-study
~10× faster
vs p‑trimethylsilylanisole; preparative yield 73.5% amine
Supports milder deprotection conditions; shorter acid exposure possible
Dry HCl/AcOH, reflux 7–15 h
Protodesilylation kinetics C–Si bond cleavage Electrofugal leaving group ability

Excited-State Stabilisation vs. Parent

Low‑lying excited states in which strong conjugation between the aromatic π‑system and the trimethylsilyl substituent is possible are stabilised by approximately 0.20 eV relative to the corresponding excited states of N,N‑dimethylaniline [1]. This stabilisation, attributed to d‑orbital–π* bonding interactions (dπ–pπ conjugation), is not observed with the p‑tert‑butyl analog and is reduced for the p‑trimethylgermyl analog. The ground‑state HOMO stabilisation (0.12 eV) is smaller in magnitude than the excited‑state effect (0.20 eV), indicating that the d‑orbital participation is more significant in the excited‑state manifold [1].

Excited‑state stabilisation
Class-level inference
≈0.20 eV
Stabilisation vs N,N‑dimethylaniline; larger than ground‑state effect
Reported dπ–pπ conjugation in excited states; supports photophysical studies
UV spectroscopy correlation, CNDO/2; t‑Bu analog shows no effect
Excited state energies UV spectroscopy d–π bonding

Application Scenarios for 1-Dimethylamino-4-trimethylsilylbenzene


Regioselective para-Substitution via Ipso-Displacement

When a synthetic route requires exclusive para‑functionalisation of the N,N‑dimethylaniline scaffold—for instance, in the preparation of p‑bromo‑, p‑nitro‑, or p‑nitroso‑N,N‑dimethylaniline building blocks—1-dimethylamino-4-trimethylsilylbenzene serves as a regiospecific precursor. Unlike direct electrophilic substitution on N,N‑dimethylaniline, which generates ortho/para mixtures requiring chromatographic separation, treatment of the target compound with Br₂, HNO₂, or acetyl nitrate yields the para product as a single regioisomer [1]. This eliminates purification bottlenecks and improves isolated yields. The meta‑trimethylsilyl isomer does not provide the same outcome, as electrophilic attack occurs para to the –NMe₂ group rather than at the C–Si bond [1].

d-Orbital Participation in Aromatic States

The quantitatively defined HOMO stabilisation (0.12 eV) and excited‑state stabilisation (≈0.20 eV) of 1-dimethylamino-4-trimethylsilylbenzene relative to N,N‑dimethylaniline make this compound a well‑characterised model system for investigating d‑orbital‑mediated σ–π and dπ–pπ bonding interactions [2]. The availability of the p‑trimethylgermyl analog (HOMO stabilisation 0.06 eV) and the p‑tert‑butyl analog (no stabilisation) provides a built‑in comparator series for structure–property relationship studies. Photoelectron spectroscopy, UV‑visible spectroscopy, and computational chemistry groups studying the role of heavier main‑group elements in aromatic electronic structure will find the compound an essential member of this comparator set [2].

EPR Studies of Silyl Radical Anions

The trimethylsilyl group uniquely enables metal reduction of N,N‑dialkylanilines to persistent radical anions without the need for additional electron‑withdrawing ring substituents [3]. The well‑resolved ESR hyperfine coupling constants (3.25 G for 2,6‑H; 4.55 G for 3,5‑H; 0.15 G for TMS‑CH₃) provide a precise spin‑density map for validating computational methods such as CNDO/2 or DFT [3]. Researchers studying electron‑transfer mechanisms, spin delocalisation through silicon, or the fundamental limits of radical anion stability in dialkylanilines should procure this specific para‑TMS isomer because the ortho and meta isomers exhibit different coupling patterns and the unsubstituted parent fails to generate a detectable radical anion under identical conditions [4].

Mild Deprotection Using TMS Leaving Group

When a synthetic sequence requires temporary blocking of the para position of N,N‑dimethylaniline with a group that can be removed under controlled conditions, the trimethylsilyl substituent offers a cleavable protecting group with well‑characterised kinetics. Acid‑catalysed protodesilylation proceeds approximately ten times faster than for the corresponding anisole derivative, and the preparative protocol (dry HCl in refluxing acetic acid, 7–15 h) yields 73.5 % of the desilylated aniline [5]. This rate advantage over other TMS‑arenes permits shorter reaction times and potentially milder conditions for substrates containing acid‑sensitive functional groups [5].

Application
Selection Property
Validation Focus
Regioselective para‑functionalisation
Ipsodisplacement regioselectivity
Confirm single regioisomer purity after electrophilic ipso‑substitution
d‑Orbital participation studies
HOMO/LUMO energy shift profile
Compare photoelectron and UV spectra with Ge/t‑Bu analogs
EPR spin‑density mapping
Radical anion formation capability
Verify ESR coupling constants and spin delocalisation pattern
Mild TMS deprotection strategy
Protodesilylation kinetics
Assess cleavage rate and functional group tolerance under acid conditions
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